molecular formula C13H14ClNO3 B14916319 Methyl 3-(3-(2-chlorophenyl)acrylamido)propanoate

Methyl 3-(3-(2-chlorophenyl)acrylamido)propanoate

Cat. No.: B14916319
M. Wt: 267.71 g/mol
InChI Key: AUDGCCGIPWCPMK-VOTSOKGWSA-N
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Description

Methyl 3-(3-(2-chlorophenyl)acrylamido)propanoate is an organic compound with the molecular formula C13H14ClNO3. It is a derivative of acrylamide and contains a chlorophenyl group, making it a compound of interest in various chemical and pharmaceutical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-(2-chlorophenyl)acrylamido)propanoate typically involves the reaction of 2-chlorobenzaldehyde with acrylamide in the presence of a base to form the intermediate 3-(2-chlorophenyl)acrylamide. This intermediate is then reacted with methyl acrylate under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-(2-chlorophenyl)acrylamido)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Methyl 3-(3-(2-chlorophenyl)acrylamido)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 3-(3-(2-chlorophenyl)acrylamido)propanoate involves its interaction with specific molecular targets. The chlorophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chlorophenyl)acrylamido)propanoate
  • Methyl 3-(3-(4-chlorophenyl)acrylamido)propanoate
  • Methyl 3-(3-(2-bromophenyl)acrylamido)propanoate

Uniqueness

Methyl 3-(3-(2-chlorophenyl)acrylamido)propanoate is unique due to the presence of the 2-chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C13H14ClNO3

Molecular Weight

267.71 g/mol

IUPAC Name

methyl 3-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]propanoate

InChI

InChI=1S/C13H14ClNO3/c1-18-13(17)8-9-15-12(16)7-6-10-4-2-3-5-11(10)14/h2-7H,8-9H2,1H3,(H,15,16)/b7-6+

InChI Key

AUDGCCGIPWCPMK-VOTSOKGWSA-N

Isomeric SMILES

COC(=O)CCNC(=O)/C=C/C1=CC=CC=C1Cl

Canonical SMILES

COC(=O)CCNC(=O)C=CC1=CC=CC=C1Cl

Origin of Product

United States

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